
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mast Cell Stabilization
Mast cells play a dual role—they can be protective or harmful, depending on the physiological context. When activated, mast cells release an array of inflammatory mediators. Diseases like allergy, eczema, anaphylactic shock, and mastocytosis involve mast cell dysfunction. Researchers have explored spiro-β-carboline alkylated analogs for mast cell stabilization. In particular, derivatives of 2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid, including our compound, have shown promise. Notably, bulky group compounds (e.g., tri-substituted isopropyl and tri-substituted octyl) exhibit equipotent activity. Additionally, a polar group-containing compound (tosyl derivative) also demonstrates marked potency. Although the exact mechanism remains unknown, these β-carboline derivatives hold potential for mast cell research .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with an oxadiazole derivative that contains a benzyl group. The reaction is carried out in the presence of a suitable base and solvent to yield the desired product.", "Starting Materials": [ "3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "3-pentylquinazoline-2,4(1H,3H)-dione", "Benzyltriethylammonium chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione", "To a solution of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (1.0 g, 4.2 mmol) in dry dimethylformamide (DMF) (10 mL) was added benzyltriethylammonium chloride (0.2 g, 0.6 mmol) and sodium hydride (0.1 g, 4.2 mmol) under nitrogen atmosphere. The mixture was stirred at room temperature for 30 min. To this mixture, 3-pentylquinazoline-2,4(1H,3H)-dione (1.2 g, 5.0 mmol) was added and the reaction mixture was stirred at room temperature for 24 h. The reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers were washed with water (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using ethyl acetate/methanol (95:5) as eluent to afford the desired product as a white solid (yield: 70%).", "Step 2: Characterization of the product", "The product was characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The purity of the product was determined by HPLC analysis." ] } | |
CAS番号 |
1207033-21-3 |
分子式 |
C25H28N4O5 |
分子量 |
464.522 |
IUPAC名 |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C25H28N4O5/c1-4-6-9-14-28-24(30)18-10-7-8-11-19(18)29(25(28)31)16-22-26-23(27-34-22)17-12-13-20(33-5-2)21(15-17)32-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3 |
InChIキー |
FDHCKCIPQOHBPI-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)
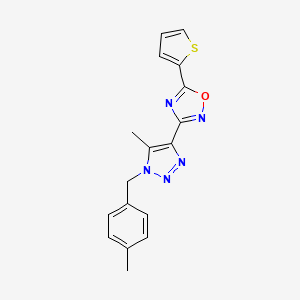
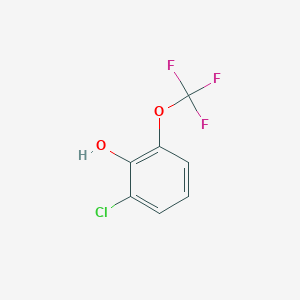
![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)
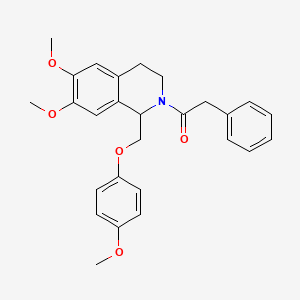

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)
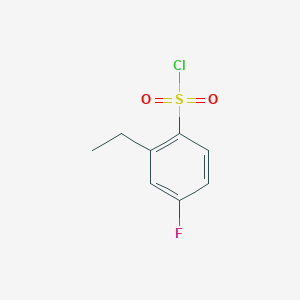
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)

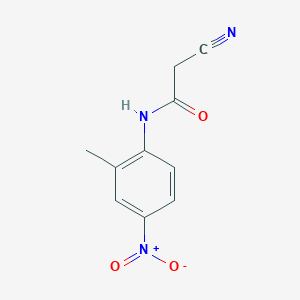
![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)
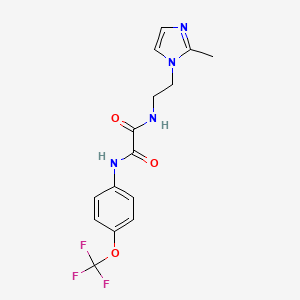
![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)